molecular formula C10H10O5 B7636475 4-Formyl-3,5-dimethoxybenzoic acid

4-Formyl-3,5-dimethoxybenzoic acid

Cat. No.: B7636475
M. Wt: 210.18 g/mol
InChI Key: PDLBXFLJCWYMCA-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Formyl-3,5-dimethoxybenzoic acid involves the oxidation of 3,5-dimethoxybenzaldehyde. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the formylation of 3,5-dimethoxybenzoic acid using formylating agents like formic acid and acetic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-3,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3,5-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-3,5-dimethoxybenzoic acid is unique due to the combination of formyl and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-formyl-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBXFLJCWYMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282549-15-8
Record name 4-formyl-3,5-dimethoxybenzoic acid
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